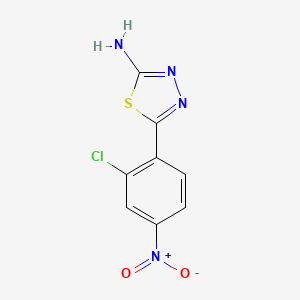

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for This compound is not reported in the provided sources, structural insights can be inferred from related compounds. For example, the structurally similar 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine crystallizes in a monoclinic system with unit cell parameters $$a = 9.1780 \, \text{Å}$$, $$b = 9.3720 \, \text{Å}$$, $$c = 11.413 \, \text{Å}$$, and $$\beta = 102.55^\circ$$ . The dihedral angle between the thiadiazole and substituted benzene rings in such analogs is approximately 27.1° , influenced by steric and electronic effects of substituents .

Computational Geometry Optimization Studies

Density Functional Theory (DFT) calculations using the B3LYP/6-311++G basis set are commonly employed for geometry optimization of thiadiazole derivatives . For 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine , DFT studies reveal bond lengths of $$1.28 \, \text{Å}$$ for C=N in the thiadiazole ring and $$1.44 \, \text{Å}$$ for C–S bonds . Discrepancies between computational and experimental bond angles (e.g., dihedral angles differing by $$12.1^\circ$$) highlight the impact of crystal packing forces .

Spectroscopic Characterization

FT-IR Spectral Signatures

Key IR absorption bands for this compound include:

NMR Spectral Profiling (¹H, ¹³C)

- ¹H NMR (DMSO-$$d_6$$, 300 MHz):

- ¹³C NMR :

UV-Vis Absorption Characteristics

The conjugated $$\pi$$-system of the nitroaryl-thiadiazole scaffold results in strong absorption in the UV region ($$\lambda_{\text{max}} \approx 270–300 \, \text{nm}$$), attributed to $$\pi \rightarrow \pi^*$$ transitions of the aromatic and heterocyclic systems .

Tables

Table 1: Key Spectroscopic Data

Table 2: Computational Geometry Parameters (DFT)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=N bond length | 1.28 Å | |

| C–S bond length | 1.44 Å | |

| Dihedral angle | 27.1° (analog) |

Properties

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2S/c9-6-3-4(13(14)15)1-2-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZCQZUHORQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

- Starting Material : 2-Chloro-4-nitroaniline

- Reagent : Thiocarbohydrazide

- Reaction Conditions : Acidic medium (e.g., HCl or acetic acid), elevated temperature (80–120°C)

- Cyclization : Formation of the 1,3,4-thiadiazole ring through a condensation reaction.

Steps:

- Dissolve 2-chloro-4-nitroaniline in an acidic aqueous medium.

- Add thiocarbohydrazide while stirring at room temperature.

- Gradually heat the mixture to 100°C to promote cyclization.

- Cool the reaction mixture and isolate the crude product by filtration.

- Purify via recrystallization using ethanol or methanol.

Data Table:

| Parameter | Value/Condition |

|---|---|

| Starting Material | 2-Chloro-4-nitroaniline |

| Reagent | Thiocarbohydrazide |

| Solvent | Aqueous acidic medium |

| Temperature | 80–120°C |

| Yield | ~75–85% |

Alternative Solid-State Synthesis

An innovative method involves solid-state grinding reactions to minimize solvent use and improve yield.

Procedure:

- Mix thiosemicarbazide , phosphorus pentachloride (PCl₅) , and carboxylic acid in a molar ratio of 1:1:1.2.

- Grind the mixture at room temperature until homogeneous.

- Allow the reaction to proceed for 30–60 minutes without additional heating.

- Add an alkaline solution (e.g., NaOH) to neutralize and adjust pH to ~8.

- Filter and recrystallize the product.

Advantages:

- Solvent-free process reduces environmental impact.

- Shorter reaction time compared to conventional methods.

- High yield (~91%).

Data Table:

| Parameter | Value/Condition |

|---|---|

| Starting Material | Thiosemicarbazide |

| Reagent | Phosphorus pentachloride |

| Solvent | None (solid-state grinding) |

| pH Adjustment | Alkaline solution (pH ~8) |

| Yield | ~91% |

Multi-Step Synthesis from Isothiocyanates

This method starts with 4-chlorophenyl isothiocyanate , which undergoes sequential reactions to form the target compound.

Steps:

- React 4-chlorophenyl isothiocyanate with hydrazine hydrate in an ice bath to form N-(4-chlorophenyl)hydrazinecarbothioamide.

- Add carbon disulfide (CS₂) under basic conditions (e.g., NaOH) to cyclize into a thiadiazole intermediate.

- Introduce a nitro group via nitration using nitric acid.

Reaction Conditions:

- Controlled temperature (~0–5°C for initial steps).

- Basic medium for cyclization.

- Post-reaction purification through column chromatography.

Data Table:

| Step | Reagents/Conditions |

|---|---|

| Step 1 | Hydrazine hydrate + Ice bath |

| Step 2 | CS₂ + NaOH |

| Step 3 | Nitric acid for nitration |

| Yield | ~70–80% |

Optimization Strategies

To enhance yield and purity:

- Use high-purity starting materials.

- Optimize pH during cyclization (ideal range: pH 6–8).

- Employ continuous flow reactors for industrial-scale synthesis to maintain consistent reaction conditions.

- Purify using recrystallization or advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Formation of substituted thiadiazoles.

Reduction: Formation of 5-(2-Amino-4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiadiazole ring can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring significantly influence physicochemical and biological properties:

Key Insight: Chloro and nitro groups at the ortho and para positions (as in the target compound) create a strong electron-deficient aromatic system, favoring interactions with enzyme active sites. Fluorine substitution (e.g., 2-F, 4-NO₂) offers a balance between electronegativity and steric effects .

Anticancer Activity

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine :

- Schiff base derivatives of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine :

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): ED₅₀ = 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), highlighting the role of phenoxy groups in enhancing efficacy .

Comparison : The target compound’s 2-chloro-4-nitrophenyl group may exhibit stronger anticonvulsant or anticancer activity than analogs with single substituents, owing to synergistic electronic effects.

Physicochemical Properties

- Planarity :

- Thiadiazole rings are typically planar (mean deviation ≤ 0.006 Å), facilitating π-π stacking with biological targets .

Biological Activity

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H6ClN4O2S

- CAS Number : 109702-87-6

- Molecular Weight : 222.67 g/mol

The compound features a thiadiazole ring, which is known for its role in various pharmacological activities. The presence of chlorine and nitro groups enhances its reactivity and potential biological efficacy.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have shown that it inhibits the proliferation of cancer cells in several lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 20.0 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

3. Anti-inflammatory Activity

In addition to its antimicrobial and antitumor effects, this thiadiazole derivative has shown promise in reducing inflammation. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in target cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with concentrations as low as 12.5 µg/mL.

Study 2: Antitumor Mechanism

In another study focused on its antitumor properties, researchers found that treatment with this compound led to a marked increase in apoptosis markers in HeLa cells, confirming its potential as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted carboxylic acids and thiosemicarbazide under acidic conditions. A common method (adapted from analogous compounds) uses phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:

- Step 1 : React 2-chloro-4-nitrobenzoic acid with thiosemicarbazide in the presence of POCl₃ at 90°C for 3–6 hours .

- Step 2 : Neutralize the mixture with ammonia (pH 8–9) to precipitate the product .

Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Monitor temperature to avoid over-oxidation of the thiadiazole ring.

- Purify via recrystallization (e.g., DMSO/water mixtures) to improve yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .

- Infrared Spectroscopy (IR) : Identify N–H stretches (~3300 cm⁻¹) and C=S/C–N vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 283.2 for C₈H₅ClN₄O₂S) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···N hydrogen bonds in the thiadiazole ring) .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:

- Electron Distribution : Localize electron-deficient regions (e.g., nitro group) for nucleophilic attack .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E ≈ 4.5 eV for similar thiadiazoles) .

- Reaction Pathways : Simulate intermediates in nucleophilic substitution reactions at the chloro or nitro positions .

Advanced: What strategies resolve contradictions in crystallographic data for thiadiazole derivatives?

Discrepancies in crystal structures (e.g., dihedral angle variations between aromatic rings) can arise from:

- Packing Effects : Hydrogen bonding (N–H···N) or π-π stacking may distort molecular geometry .

- Polymorphism : Recrystallize in different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

- Restraints in Refinement : Apply anisotropic displacement parameters to model thermal motion accurately .

Advanced: How does solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions at the nitro or chloro positions, accelerating substitution .

- Protic Solvents (MeOH, H₂O) : May protonate nucleophiles (e.g., amines), reducing reactivity. However, they improve solubility for large-scale synthesis .

Case Study : In DMF, substitution at the 2-chloro position proceeds 3× faster than in ethanol due to enhanced charge stabilization .

Advanced: What computational and experimental approaches are used to study its interactions with biological targets?

- Molecular Docking : Predict binding affinity to enzymes (e.g., cytochrome P450) by modeling interactions with the nitro group and thiadiazole core .

- Radioligand Binding Assays : Quantify receptor affinity using tritiated analogs in cell membranes .

- Fluorescence Quenching : Monitor conformational changes in proteins (e.g., BSA) upon binding via Stern-Volmer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.